Marizomib

概要

説明

Salinispora tropica および Salinispora arenicola。 この化合物は、特に多発性骨髄腫やその他の固形腫瘍の治療における抗癌剤としての可能性から、大きな注目を集めています .

準備方法

合成経路と反応条件

マリゾミブは、単純な有機分子から出発して、複雑な一連の反応によって合成されます。合成経路には、通常、マリゾミブの構造の特徴である、高密度に官能基化されたγ-ラクタム-β-ラクトン二環式コアの形成が含まれます。合成における主なステップは以下のとおりです。

γ-ラクタム-β-ラクトンコアの形成: これは、制御された条件下での環化反応を伴います。

官能基化: 置換反応によるクロロエチル側鎖やヒドロキシメチル基などの官能基の導入。

工業的製造方法

マリゾミブの工業的製造には、海洋細菌Salinispora tropica を用いた発酵プロセスが用いられます。細菌は、マリゾミブの生成を促進する特定の条件下で、大型バイオリアクターで培養されます。 その後、化合物は細菌培養物から抽出し、一連のクロマトグラフィー工程で精製されます .

化学反応の分析

反応の種類

マリゾミブは、次のようないくつかの種類の化学反応を受けます。

酸化: マリゾミブは、酸化されて様々な酸化誘導体を形成することができます。

還元: 還元反応は、マリゾミブに存在する官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、官能基が改変されたマリゾミブの様々な誘導体が含まれ、これらは潜在的に生物学的活性を変化させる可能性があります .

科学研究アプリケーション

マリゾミブは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Marizomib has a wide range of scientific research applications:

作用機序

マリゾミブは、不要または損傷したタンパク質を分解するタンパク質複合体であるプロテアソームを不可逆的に阻害することによって、その効果を発揮します。20Sプロテアソームの3つの酵素活性すべて、すなわちキモトリプシン様、トリプシン様、およびカスパーゼ様活性を標的とします。 プロテアソームを阻害することにより、マリゾミブはタンパク質恒常性を破壊し、有毒タンパク質の蓄積につながり、最終的には癌細胞のアポトーシスを誘導します .

類似化合物との比較

マリゾミブは、ボルテゾミブやカルフィルゾミブなどの他のプロテアソーム阻害剤としばしば比較されます。

ボルテゾミブ: 臨床使用が承認された最初のプロテアソーム阻害剤。プロテアソームを可逆的に阻害し、多発性骨髄腫とマントル細胞リンパ腫の治療に用いられます。

カルフィルゾミブ: プロテアソームを不可逆的に阻害する第2世代のプロテアソーム阻害剤であり、多発性骨髄腫に使用されます。

マリゾミブの独自性

マリゾミブは、プロテアソームの3つの酵素活性すべてを不可逆的に阻害する能力と、血液脳関門を通過する能力があるため、中枢神経系の悪性腫瘍の治療に有望な候補となっています .

類似化合物のリスト

- ボルテゾミブ

- カルフィルゾミブ

- イキサゾミブ

特性

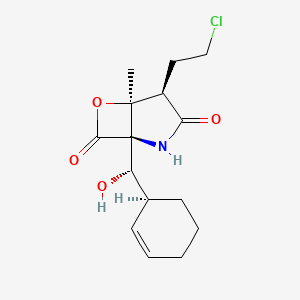

IUPAC Name |

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWSFRIPKNWYAO-SHTIJGAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904019 | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437742-34-2 | |

| Record name | (-)-Salinosporamide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437742-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marizomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437742342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marizomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marizomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARIZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/703P9YDP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Marizomib?

A: this compound exerts its anti-cancer effects by irreversibly inhibiting the 20S proteasome, a crucial cellular complex responsible for degrading damaged or unnecessary proteins. [, , , , , , , ] It targets and inhibits all three proteolytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). [, , , ]

Q2: How does this compound's irreversible binding mechanism contribute to its efficacy?

A: Unlike some reversible proteasome inhibitors, this compound's irreversible binding leads to prolonged proteasome inhibition. This sustained effect allows for greater and longer-lasting disruption of cellular processes reliant on proteasomal degradation, potentially contributing to its enhanced anti-tumor activity. [, , ]

Q3: How does this compound's inhibition of the proteasome lead to cancer cell death?

A: this compound-mediated proteasome inhibition disrupts critical cellular pathways within cancer cells. It leads to the accumulation of cell cycle inhibitors like p21 and p27, ultimately suppressing tumor cell proliferation. [] Additionally, this compound inhibits oxidative phosphorylation, further compromising cancer cell survival. [] These effects, along with others, trigger apoptosis, a programmed cell death mechanism, in cancer cells. [, , , , , , , , ]

Q4: Does this compound affect the unfolded protein response (UPR)?

A: Research suggests that this compound induces the transient expression of UPR pathway genes, including sustained upregulation of the SQSTM1 gene, in glioblastoma cells. Combining this compound with histone deacetylase inhibitors amplified UPR gene upregulation and enhanced anti-proliferative effects. []

Q5: What role does caspase-8 play in this compound's mechanism of action?

A: Studies indicate that caspase-8, a key apoptotic protease, plays a significant role in the sensitivity of cancer cells to this compound, particularly when combined with histone deacetylase inhibitors. [] This suggests that this compound may preferentially engage the caspase-8 pathway to induce apoptosis in specific contexts.

Q6: Does this compound impact reactive oxygen species (ROS) production?

A: this compound treatment has been linked to increased ROS production in cancer cells. This ROS surge contributes to this compound-induced apoptosis, and using ROS quenching agents like N-acetyl cysteine can suppress these effects. [, ]

Q7: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C15H18ClNO5, and its molecular weight is 327.76 g/mol. [, ]

Q8: Are there specific structural features of this compound that contribute to its unique activity?

A: this compound possesses a distinct β-lactone-γ-lactam structure, setting it apart from other proteasome inhibitors like bortezomib and carfilzomib. [] This unique structure, along with its chloroethyl group, contributes to its ability to irreversibly bind to the proteasome and exert prolonged inhibitory effects. [] Additionally, its lipophilic nature enables it to cross the blood-brain barrier, a significant advantage in treating brain cancers like glioblastoma. [, , , ]

Q9: What is the pharmacokinetic profile of this compound?

A: this compound exhibits a rapid elimination half-life of less than 30 minutes, coupled with a high volume of distribution (15-416 L) and clearance (0.9-22 L/minute). [] This rapid elimination profile necessitates frequent dosing to maintain therapeutic levels.

Q10: How is this compound's pharmacodynamic activity assessed in clinical settings?

A: Whole blood analysis serves as a valuable pharmacodynamic marker for monitoring this compound's proteasome inhibitory activity in patients. [, ] By measuring the inhibition of CT-L, T-L, and C-L activities in blood samples, clinicians can assess the drug's effectiveness and tailor treatment regimens accordingly.

Q11: Can you elaborate on the significance of this compound's ability to cross the blood-brain barrier?

A: The blood-brain barrier poses a formidable challenge for delivering drugs to the central nervous system. This compound's ability to cross this barrier is critical, allowing it to reach therapeutic concentrations in the brain and effectively target brain tumors like glioblastoma. [, , , , ]

Q12: What preclinical models have been used to evaluate this compound's efficacy?

A: Researchers have employed various preclinical models, including cell lines and patient-derived xenografts, to investigate this compound's anti-cancer activity. In vitro studies using multiple myeloma, leukemia, glioblastoma, and breast cancer cell lines have shown promising results. [, , , , , , , , ] Additionally, in vivo studies using xenograft models have demonstrated efficacy in inhibiting tumor growth and metastasis in myeloma, glioblastoma, and breast cancer. [, , , , ]

Q13: What have clinical trials revealed about this compound's efficacy in glioblastoma?

A: While preclinical data showed promise, the recently completed phase III trial (EORTC 1709/CCTG CE.8) investigating this compound in newly diagnosed glioblastoma patients did not demonstrate an improvement in overall survival or progression-free survival compared to standard therapy. [, ]

Q14: What are the potential future directions for this compound research?

A14: Future research should focus on:

- Identifying predictive biomarkers: This would allow for the selection of patients most likely to benefit from this compound therapy. []

- Optimizing combination therapies: Exploring synergistic combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or glycolysis inhibitors, may enhance its efficacy. [, , , , ]

- Overcoming resistance: Further investigations are needed to fully elucidate and counteract mechanisms of resistance to this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。